molecular formula C17H18N4O2 B2998532 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea CAS No. 2379984-94-6

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea

Cat. No. B2998532
M. Wt: 310.357
InChI Key: PACAINORXAWBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative with a benzoxazole ring and a dimethylamino group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . Benzoxazoles are heterocyclic compounds that are also frequently found in pharmaceuticals . The dimethylamino group could potentially make this compound a weak base .


Molecular Structure Analysis

The benzoxazole ring and the urea group are likely to be planar due to the presence of conjugated pi bonds. The dimethylamino group could potentially rotate around its bond, giving the molecule some flexibility .


Chemical Reactions Analysis

The dimethylamino group could potentially undergo protonation under acidic conditions . The urea group could potentially react with nucleophiles .


Physical And Chemical Properties Analysis

Again, without specific information, I can only make general predictions. This compound is likely to be solid at room temperature. Its solubility would depend on the specific structure and the presence of any charged groups .

Safety And Hazards

Urea derivatives are generally considered to be low in toxicity, but specific safety data would depend on the exact structure of the compound .

Future Directions

The study of urea derivatives and benzoxazoles in medicinal chemistry is a very active field, and new compounds with these groups are constantly being synthesized and tested . This specific compound could potentially be studied for its biological activity and could be optimized for better potency or selectivity.

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-21(2)11-15-14-10-13(8-9-16(14)23-20-15)19-17(22)18-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACAINORXAWBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea

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